

Technical Support Center: Reducing the Pyrophoricity of Plutonium Metal

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Compound of Interest

Compound Name: *Iron;plutonium*

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This technical support center provides guidance for researchers and scientists on understanding and mitigating the pyrophoric nature of plutonium metal.

Frequently Asked Questions (FAQs)

Q1: What makes plutonium metal pyrophoric?

A1: Plutonium's pyrophoricity, or its tendency to spontaneously ignite in air, stems from its high chemical reactivity. When exposed to air, it readily oxidizes, forming a layer of plutonium oxides and hydrides.[1][2] This oxidation process is exothermic, releasing heat. For finely divided plutonium, such as powders or metal shavings, the large surface-area-to-volume ratio prevents this heat from dissipating effectively.[3] This can lead to a rapid temperature increase, potentially reaching the ignition point.[3] The presence of moisture can significantly accelerate this process.[2][4]

Q2: How does the physical form of plutonium affect its pyrophoricity?

A2: The physical form is a critical factor. Bulk plutonium metal is less prone to ignition and generally needs to be heated above 400°C to ignite.[2] However, powders, hydrides, and metal turnings are highly pyrophoric and can ignite at ambient temperatures.[2][5] This is due to their high surface area, which promotes rapid oxidation.

Q3: What is the role of the surface oxide layer?

A3: A stable, coherent layer of plutonium dioxide (PuO_2) can passivate the metal surface, protecting it from further oxidation and preventing ignition at temperatures up to approximately 500°C for larger pieces of metal.^{[4][6]} However, if this layer is compromised or spalls off, fresh metal is exposed, and the oxidation process can resume. In moist air, the formation of oxides and hydrides can cause the surface layer to expand by up to 70% in volume, leading to it flaking off as a pyrophoric powder.^{[1][7]}

Q4: How does alloying affect the pyrophoricity of plutonium?

A4: Alloying plutonium, most commonly with gallium, is a primary method for reducing its pyrophoricity. Gallium stabilizes the delta (δ) phase of plutonium at room temperature, which is more ductile and less reactive than the brittle alpha (α) phase.^{[1][8]} This stabilization reduces the metal's tendency to undergo phase transitions that can create internal stresses and expose fresh, reactive surfaces. Alloying can also increase the ignition temperature.^[6]

Troubleshooting Guide

Issue	Possible Cause(s)	Troubleshooting Steps
Unexpected surface corrosion or powder formation on a stored sample.	1. Breach in the inert storage atmosphere, allowing ingress of air and/or moisture.[2][4] 2. Radiolysis of plastic storage containers, generating hydrogen and weakening the container.[5] 3. Inherent instability of the plutonium form (e.g., unalloyed α -phase).	1. Verify the integrity and composition of the inert atmosphere in the glovebox or storage container. 2. Inspect storage containers for degradation and repackage if necessary, avoiding direct contact with plastics for long-term storage.[5] 3. Consider converting the metal to a more stable oxide form for long-term storage.[4]
Difficulty in controlling the oxidation rate during experimental heating.	1. Presence of moisture in the atmosphere, which can dramatically accelerate oxidation.[4] 2. The sample has a high surface area (e.g., powder, turnings), leading to rapid, self-heating oxidation.[3] 3. Formation of low-melting-point eutectics with containment materials.[4]	1. Ensure a dry inert atmosphere with minimal moisture content (<5ppm).[4] 2. For high-surface-area materials, use a controlled, oxygen-limited atmosphere to manage the oxidation rate. 3. Select appropriate crucible materials, such as tantalum or tungsten, that are resistant to plutonium's reducing properties.[2]
Blistering or failure of protective coatings.	1. Reaction of the plutonium with residual materials from the coating process.[8] 2. Porosity in the coating allowing localized corrosion. 3. Self-heating of the plutonium core causing thermal stress on the coating.[9]	1. Ensure the coating process is thoroughly controlled to prevent trapped impurities. 2. Optimize coating parameters to achieve a dense, non-porous layer. 3. Consider the thermal output of the plutonium when selecting coating materials and design.

Quantitative Data Summary

Table 1: Ignition Temperatures of Plutonium

Form of Plutonium	Condition	Ignition Temperature (°C)
Bulk Metal	In air	> 400[2]
Chips	< 0.05 mm thick	150 - 250[4]
Powders	Spontaneous ignition	Ambient[2]
Hydrides	Spontaneous ignition	Ambient[2]

Table 2: Properties of Unalloyed vs. Alloyed Plutonium

Property	Alpha (α) Plutonium (Unalloyed)	Delta (δ) Plutonium (Gallium-Alloyed)
Appearance at Room Temp.	Hard and brittle, similar to cast iron[1]	Soft and ductile, similar to aluminum[1]
Typical Phase at Room Temp.	α -phase[1]	Stabilized δ -phase[8]
Reactivity	High	Reduced

Experimental Methodologies Overview

1. Alloying with Gallium

Alloying is a fundamental technique to reduce the pyrophoricity of plutonium. The most common method involves adding a small percentage of gallium (typically 0.8-1.0% by weight) to molten plutonium.[7] This is performed under a vacuum or in an inert atmosphere to prevent oxidation during the process. The resulting plutonium-gallium alloy stabilizes the ductile δ -phase at room temperature, making the metal less reactive and easier to handle.[7][8]

2. Surface Passivation and Coating

Creating a stable, protective layer on the surface of plutonium metal is another key strategy.

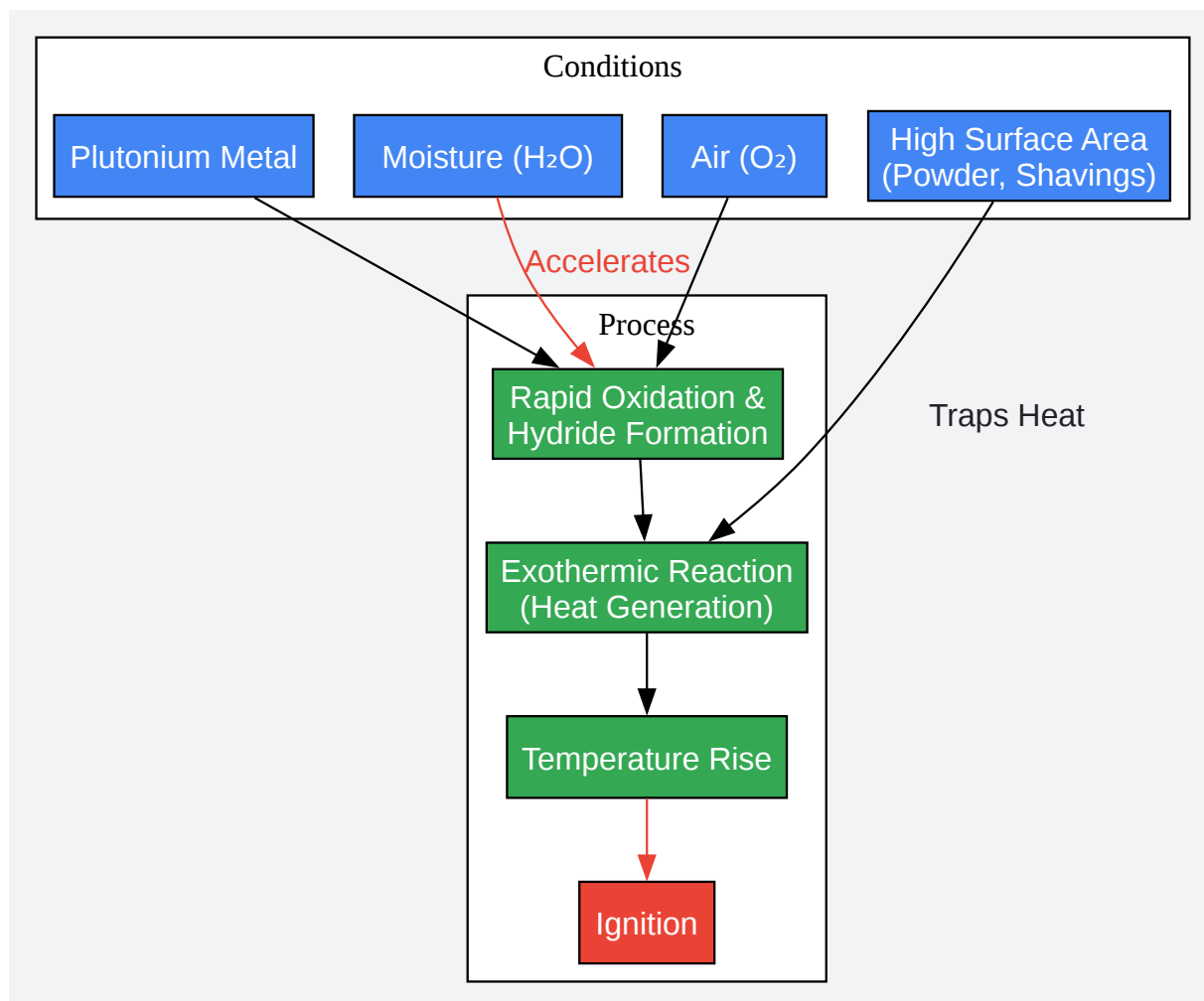
- **Controlled Oxidation:** A coherent layer of plutonium dioxide (PuO_2) can be formed by exposing the metal to a dry, oxygen-rich environment for a sufficient duration.^[4] This oxide layer acts as a barrier to further reaction.
- **Metal Plating:** Historically, nickel plating has been used to encapsulate plutonium components.^{[7][8]} This can be achieved through processes like electroplating or exposure to nickel carbonyl gas, which deposits a thin, protective layer of nickel on the surface.^{[7][8]}

3. Inert Atmosphere Handling and Storage

All handling of pyrophoric forms of plutonium must be conducted in an inert atmosphere, typically within a glovebox.

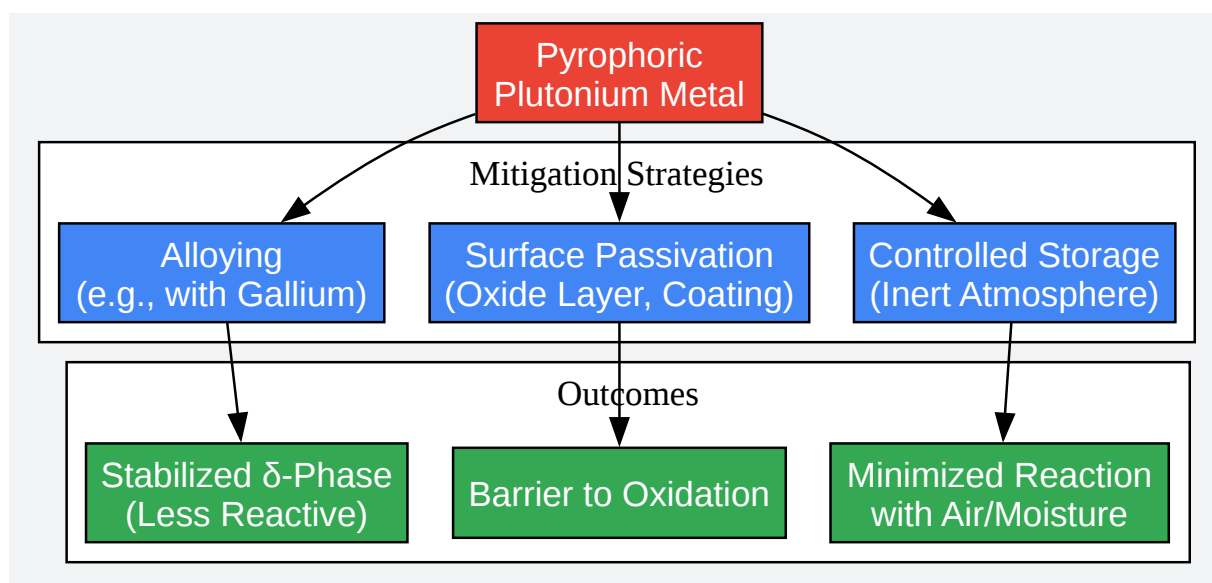
- **Glovebox Atmosphere:** The glovebox is filled with an inert gas, such as argon or nitrogen, with strict controls on oxygen and moisture levels.^{[2][4]} For plutonium, a dry atmosphere with a dew point of -40°C or less than 5 ppm of moisture is recommended to minimize oxidation and hydride formation.^[4]
- **Storage:** For long-term storage, plutonium is often converted to a more stable oxide form.^[4] If stored as a metal, it should be in sealed, fire-resistant containers under an inert atmosphere, avoiding direct contact with materials like plastics that can degrade through radiolysis.^{[5][10]}

Visualizations



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Caption: Mechanism of Plutonium Pyrophoricity.



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Caption: Strategies for Mitigating Plutonium Pyrophoricity.

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